molecular formula C9H13N3O B15056536 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B15056536
M. Wt: 179.22 g/mol
InChI Key: PSCUXXLSLILYKN-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic compound that belongs to the class of pyridopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with 2-chloropyridine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to tetrahydropyridopyridazine derivatives.

Scientific Research Applications

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but differs in the nitrogen arrangement within the rings.

    2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another closely related compound with slight variations in the ring structure.

Uniqueness

2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific arrangement of nitrogen atoms and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C9H13N3O/c1-2-12-9(13)8-3-4-10-5-7(8)6-11-12/h6,10H,2-5H2,1H3

InChI Key

PSCUXXLSLILYKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CNCC2)C=N1

Origin of Product

United States

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